molecular formula C18H17ClN2O2S B2629694 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(2-chlorophenyl)urea CAS No. 2034351-53-4

3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(2-chlorophenyl)urea

Cat. No.: B2629694
CAS No.: 2034351-53-4
M. Wt: 360.86
InChI Key: AXPBADGWAPQZJE-UHFFFAOYSA-N
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Description

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(2-chlorophenyl)urea is a complex organic compound that features a benzothiophene moiety, a hydroxypropyl group, and a chlorophenyl urea group

Scientific Research Applications

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(2-chlorophenyl)urea has several scientific research applications:

Future Directions

The future research directions could involve exploring the potential applications of this compound in pharmaceuticals and organic semiconducting materials, given the importance of benzo[b]thiophene derivatives in these areas . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(2-chlorophenyl)urea typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(2-chlorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups such as amines or ethers .

Mechanism of Action

The mechanism of action of 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(2-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The benzothiophene moiety may interact with enzymes or receptors, modulating their activity. The hydroxypropyl and chlorophenyl groups can influence the compound’s solubility, stability, and overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(2-chlorophenyl)urea is unique due to its combination of a benzothiophene core, hydroxypropyl group, and chlorophenyl urea group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-18(23,16-10-12-6-2-5-9-15(12)24-16)11-20-17(22)21-14-8-4-3-7-13(14)19/h2-10,23H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPBADGWAPQZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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